![molecular formula C17H13N3O6S2 B13367931 N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, while the sulfonamide group can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
- N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
Uniqueness
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the sulfonamide group.
Eigenschaften
Molekularformel |
C17H13N3O6S2 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
(NE)-N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O6S2/c1-10-2-5-13(6-3-10)28(25,26)19-17-18-16(22)15(27-17)9-11-8-12(20(23)24)4-7-14(11)21/h2-9,21H,1H3,(H,18,19,22)/b15-9- |
InChI-Schlüssel |
OGNYLYNGRCVYBF-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
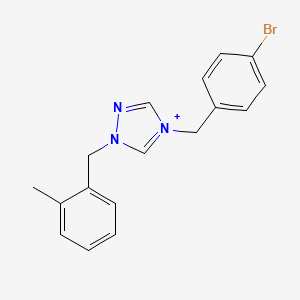

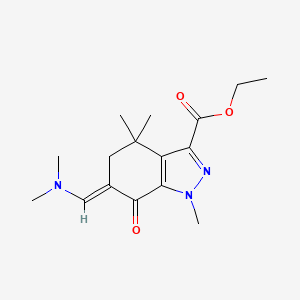
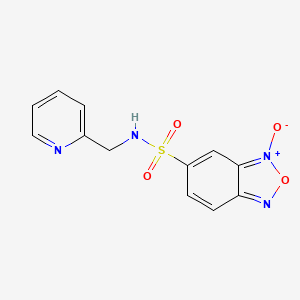
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
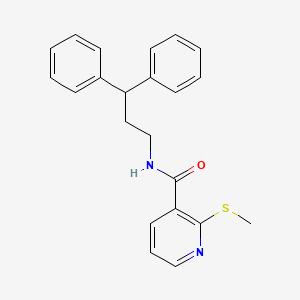
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
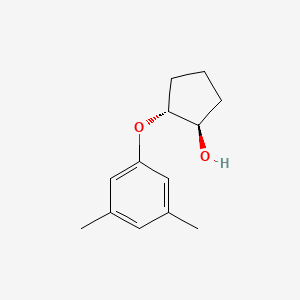
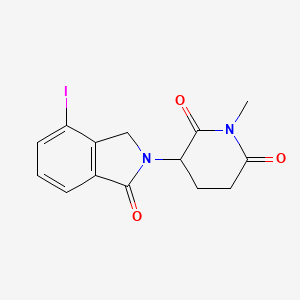
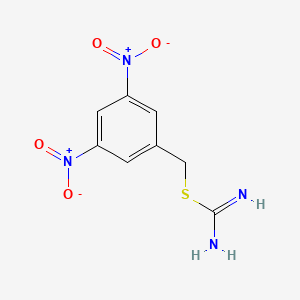
![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
